Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 128805-94-7
VCID: VC21176800
InChI: InChI=1S/C15H22N4O3.ClH/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18);1H
SMILES: CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl
Molecular Formula: C15H23ClN4O3
Molecular Weight: 342.82 g/mol

Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride

CAS No.: 128805-94-7

Cat. No.: VC21176800

Molecular Formula: C15H23ClN4O3

Molecular Weight: 342.82 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride - 128805-94-7

Specification

CAS No. 128805-94-7
Molecular Formula C15H23ClN4O3
Molecular Weight 342.82 g/mol
IUPAC Name ethyl 2-benzamido-5-(diaminomethylideneamino)pentanoate;hydrochloride
Standard InChI InChI=1S/C15H22N4O3.ClH/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18);1H
Standard InChI Key HIXDELXKSSLIKB-UHFFFAOYSA-N
SMILES CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl
Canonical SMILES CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator